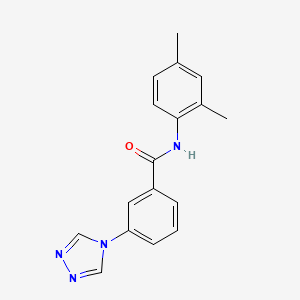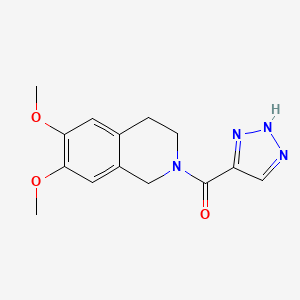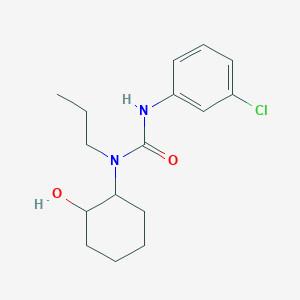
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as DMPTB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
科学研究应用
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been used as a scaffold for the development of new drugs with improved potency and selectivity.
作用机制
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide exerts its effects through the inhibition of the protein kinase CK2, which plays a key role in cell proliferation, survival, and differentiation. By inhibiting CK2, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide induces apoptosis and inhibits angiogenesis, which can lead to the inhibition of cancer cell growth. In addition, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to enhance the clearance of amyloid-beta, a hallmark of Alzheimer's disease, through the activation of autophagy.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, the inhibition of angiogenesis, and the activation of autophagy. In addition, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in a variety of scientific research fields. However, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action and potential side effects.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, including the development of new drugs based on its scaffold, the optimization of its synthesis method, and the exploration of its potential therapeutic applications in a variety of scientific research fields. In addition, further studies are needed to fully understand its mechanisms of action and potential side effects, as well as its potential as a diagnostic tool for cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is a promising chemical compound that has been studied extensively for its potential applications in scientific research. Its well-established synthesis method, potential therapeutic benefits, and range of biochemical and physiological effects make it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential as a diagnostic tool and scaffold for the development of new drugs.
合成方法
N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with 4H-1,2,4-triazole-3-thiol, followed by the reaction of the resulting compound with benzoyl chloride. This method has been optimized to yield high purity N-(2,4-dimethylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide with a high yield.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-7-16(13(2)8-12)20-17(22)14-4-3-5-15(9-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENMKUAODGWZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)


![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)